molecular formula C8H6Cl2O B6148312 2-(2,3-dichlorophenyl)oxirane CAS No. 158397-38-7

2-(2,3-dichlorophenyl)oxirane

Cat. No.: B6148312
CAS No.: 158397-38-7
M. Wt: 189
InChI Key:
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Description

2-(2,3-dichlorophenyl)oxirane is an organic compound with the molecular formula C8H6Cl2O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its applications in various chemical reactions and its utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,3-dichlorophenyl)oxirane can be synthesized through several methods. One common approach involves the epoxidation of 2,3-dichlorostyrene using a peracid, such as m-chloroperbenzoic acid, under controlled conditions. The reaction typically proceeds at room temperature, yielding the desired oxirane compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. These methods often include the use of catalysts to enhance the reaction efficiency and yield. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dichlorophenyl)oxirane undergoes various chemical reactions, including:

    Ring-Opening Reactions: The epoxide ring in this compound is highly reactive and can be opened by nucleophiles such as amines, alcohols, and carboxylic acids.

    Substitution Reactions: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and carboxylic acids are commonly used nucleophiles for ring-opening reactions.

    Catalysts: Lewis acids or bases can be used to facilitate substitution reactions.

Major Products

    β-Hydroxy Compounds: Formed from the ring-opening reactions.

    Substituted Derivatives: Resulting from substitution reactions where chlorine atoms are replaced by other functional groups.

Mechanism of Action

The mechanism of action of 2-(2,3-dichlorophenyl)oxirane involves the reactivity of its epoxide ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nucleophile and reaction conditions . The compound’s biological activity is attributed to its ability to interact with cellular components, potentially disrupting normal cellular functions .

Comparison with Similar Compounds

Properties

CAS No.

158397-38-7

Molecular Formula

C8H6Cl2O

Molecular Weight

189

Purity

95

Origin of Product

United States

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